GC376

Catalog No.
S005587
CAS No.
1416992-39-6
M.F
C21H30N3NaO8S
M. Wt
507.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GC376

CAS Number

1416992-39-6

Product Name

GC376

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

Molecular Formula

C21H30N3NaO8S

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1

InChI Key

BSPJDKCMFIPBAW-JPBGFCRCSA-M

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Solubility

Soluble in DMSO and water

Synonyms

GC376; GC-376; GC 376; GC376 sodium.

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

Description

The exact mass of the compound GC376 sodium is 507.1651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of 3C-like proteases

  • GC376 sodium acts as an inhibitor of 3C-like proteases (3CLpro), enzymes crucial for the replication of various viruses []. These enzymes are found in coronaviruses, including SARS-CoV-2, and picornaviruses []. Studies have shown that GC376 sodium effectively inhibits 3CLpro from different viruses with varying degrees of potency [, ].

Potential treatment for feline infectious peritonitis

  • Research suggests GC376 sodium holds promise as a treatment for feline infectious peritonitis (FIP), a deadly disease caused by feline coronaviruses (FCoV) []. In a study, GC376 administration led to the cure of cats exhibiting FIP [].

Investigation against SARS-CoV-2

  • Recent studies have explored the effectiveness of GC376 sodium against SARS-CoV-2, the virus responsible for COVID-19 []. These studies have shown that GC376 sodium inhibits the main protease (Mpro) of SARS-CoV-2, potentially hindering viral replication [].

GC376 is a dipeptidyl aldehyde bisulfite adduct, primarily recognized for its role as an inhibitor of the main protease (M pro) of coronaviruses, including SARS-CoV-2. Initially developed to combat feline infectious peritonitis virus, GC376 has shown broad-spectrum antiviral activity against various coronaviruses. Its chemical structure can be represented by the formula C21H30N3NaO8S, and it functions as a prodrug that converts into its active form, GC373, upon administration. This conversion is crucial for its efficacy as it allows for the inhibition of viral replication by blocking the cleavage and activation of essential viral proteins necessary for the life cycle of the virus .

GC376 acts as a prodrug, meaning it requires conversion to its active form inside the body []. Once inside the cell, GC376 sodium is expected to hydrolyze, releasing the active aldehyde form (GC373) []. This aldehyde group then forms a covalent bond with the cysteine residue at the active site of the 3CLpro enzyme, inhibiting its ability to cleave viral proteins essential for viral replication [].

GC376 operates through a covalent binding mechanism with the catalytic residue C145 of the M pro enzyme, inhibiting its activity. The binding induces conformational changes in the enzyme, which are critical for its function. The interaction leads to an increase in the melting temperature of M pro, indicating a stabilization effect that further underscores its inhibitory action . Additionally, GC376's reaction with lipid membranes has been studied, revealing that it alters the structural and thermodynamic properties of lipid bilayers, suggesting potential implications for drug delivery systems .

The biological activity of GC376 has been extensively documented. It exhibits potent inhibitory effects against M pro across various coronaviruses, including SARS-CoV-2 and feline coronaviruses. In vitro studies have demonstrated that GC376 can effectively inhibit viral replication by preventing the cleavage of polyproteins necessary for viral maturation . The compound's mechanism involves forming extensive hydrogen bonds with surrounding residues in the active site of M pro, which is crucial for substrate recognition and binding .

The synthesis of GC376 involves several steps:

  • Starting Materials: The synthesis begins with commercially available amino acids and aldehydes.
  • Formation of Bisulfite Adduct: The key step involves reacting an aldehyde with bisulfite to form the bisulfite adduct.
  • Purification: The product is purified using standard techniques such as crystallization or chromatography.
  • Conversion to Active Form: Upon administration, GC376 is converted into GC373 through hydrolysis, which is responsible for its antiviral activity .

GC376 has significant applications in antiviral therapy, particularly against coronaviruses. Its potential therapeutic use extends beyond veterinary medicine into human health, especially in light of the COVID-19 pandemic. Research indicates that GC376 could serve as a template for developing new antiviral agents targeting M pro across different coronavirus strains . Furthermore, ongoing studies are exploring its efficacy in combination therapies to enhance antiviral responses.

Studies have shown that GC376 interacts directly with model lipid membranes and alters their physicochemical properties. It partitions into lipid bilayers at low concentrations and affects lateral pressures within the bilayer structure. This interaction may facilitate drug delivery by enhancing membrane permeability or stability . Additionally, structural studies using X-ray crystallography have provided insights into how GC376 binds to M pro, revealing details about its interaction with specific amino acid residues within the enzyme's active site .

Several compounds share structural or functional similarities with GC376. Here are notable examples:

Compound NameStructure TypeTargetUnique Features
GC373Dipeptidyl aldehydeMain proteaseActive form of GC376; exhibits similar inhibitory properties
PF-07321332PeptidomimeticMain proteaseNon-covalent inhibitor; distinct mechanism compared to GC376
BoceprevirPeptidomimeticHepatitis C virus proteaseFirst-in-class inhibitor; used in hepatitis treatment
TelaprevirPeptidomimeticHepatitis C virus proteaseSimilar action to Boceprevir; used in combination therapies

GC376's uniqueness lies in its bisulfite adduct formation and subsequent conversion to an active aldehyde form, which enhances its stability and efficacy against viral proteases compared to other inhibitors that may not exhibit such dual functionality .

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

507.16513038 g/mol

Monoisotopic Mass

507.16513038 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H1NMJ5XDG5

Wikipedia

GC376

Dates

Modify: 2023-08-15
1: Pedersen NC, Kim Y, Liu H, Galasiti Kankanamalage AC, Eckstrand C, Groutas WC, Bannasch M, Meadows JM, Chang KO. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis. J Feline Med Surg. 2018 Apr;20(4):378-392. doi: 10.1177/1098612X17729626. Epub 2017 Sep 13. PMID: 28901812; PMCID: PMC5871025.
2: Fumian TM, Tuipulotu DE, Netzler NE, Lun JH, Russo AG, Yan GJH, White PA. Potential Therapeutic Agents for Feline Calicivirus Infection. Viruses. 2018 Aug 16;10(8):433. doi: 10.3390/v10080433. PMID: 30115859; PMCID: PMC6116245.
3: Perera KD, Rathnayake AD, Liu H, Pedersen NC, Groutas WC, Chang KO, Kim Y. Characterization of amino acid substitutions in feline coronavirus 3C-like protease from a cat with feline infectious peritonitis treated with a protease inhibitor. Vet Microbiol. 2019 Oct;237:108398. doi: 10.1016/j.vetmic.2019.108398. Epub 2019 Aug 23. PMID: 31585653; PMCID: PMC6779346.
4: Takahashi D, Kim Y, Lovell S, Prakash O, Groutas WC, Chang KO. Structural and inhibitor studies of norovirus 3C-like proteases. Virus Res. 2013 Dec 26;178(2):437-44. doi: 10.1016/j.virusres.2013.09.008. Epub 2013 Sep 17. PMID: 24055466; PMCID: PMC3840063.
5: Kim Y, Lovell S, Tiew KC, Mandadapu SR, Alliston KR, Battaile KP, Groutas WC, Chang KO. Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses. J Virol. 2012 Nov;86(21):11754-62. doi: 10.1128/JVI.01348-12. Epub 2012 Aug 22. PMID: 22915796; PMCID: PMC3486288.

Explore Compound Types